molecular formula C12H18ClNO B13430001 3-(4-Methoxyphenyl)-3-methylpyrrolidine hydrochloride

3-(4-Methoxyphenyl)-3-methylpyrrolidine hydrochloride

Cat. No.: B13430001
M. Wt: 227.73 g/mol
InChI Key: RHCIGPRLPUZFRT-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3-methylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of a methoxyphenyl group and a methyl group on the pyrrolidine ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3-methylpyrrolidine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

    Introduction of the Methyl Group: The methyl group can be introduced through an alkylation reaction using a suitable methylating agent such as methyl iodide.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-3-methylpyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidines with various functional groups.

Scientific Research Applications

3-(4-Methoxyphenyl)-3-methylpyrrolidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)pyrrolidine hydrochloride: Lacks the methyl group on the pyrrolidine ring.

    3-Methylpyrrolidine hydrochloride: Lacks the methoxyphenyl group.

    4-Methoxyphenylpyrrolidine hydrochloride: Lacks the methyl group on the pyrrolidine ring.

Uniqueness

3-(4-Methoxyphenyl)-3-methylpyrrolidine hydrochloride is unique due to the presence of both the methoxyphenyl group and the methyl group on the pyrrolidine ring. This combination of functional groups can impart specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

3-(4-methoxyphenyl)-3-methylpyrrolidine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-12(7-8-13-9-12)10-3-5-11(14-2)6-4-10;/h3-6,13H,7-9H2,1-2H3;1H

InChI Key

RHCIGPRLPUZFRT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1)C2=CC=C(C=C2)OC.Cl

Origin of Product

United States

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